![molecular formula C12H9F3N4O2 B12451301 N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(吡啶-4-基)-4-(三氟甲基)嘧啶-2-基]甘氨酸是一种合成有机化合物,属于嘧啶衍生物类。该化合物以吡啶环、三氟甲基和甘氨酸部分的存在为特征。
准备方法
合成路线和反应条件
N-[6-(吡啶-4-基)-4-(三氟甲基)嘧啶-2-基]甘氨酸的合成通常涉及以下步骤:
嘧啶核的形成: 嘧啶核可以通过在酸性条件下,合适的醛与胍衍生物之间的缩合反应来合成。
三氟甲基的引入: 三氟甲基可以通过使用三氟甲基化试剂(例如三氟甲基碘)进行的亲核取代反应来引入。
吡啶环的连接: 吡啶环可以通过交叉偶联反应,例如使用吡啶硼酸衍生物和合适的钯催化剂的Suzuki-Miyaura偶联反应来连接。
甘氨酸部分的掺入:
工业生产方法
N-[6-(吡啶-4-基)-4-(三氟甲基)嘧啶-2-基]甘氨酸的工业生产可能涉及对上述合成路线进行优化,以提高产量和纯度。这可以包括使用连续流动反应器、先进的纯化技术和工艺强化策略。
化学反应分析
反应类型
N-[6-(吡啶-4-基)-4-(三氟甲基)嘧啶-2-基]甘氨酸可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)氧化以形成相应的氧化衍生物。
还原: 还原反应可以使用还原剂(例如硼氢化钠或氢化铝锂)进行,以生成化合物的还原形式。
取代: 该化合物可以参与亲核取代反应,其中吡啶或嘧啶环上的官能团可以被其他亲核试剂取代。
偶联反应: 该化合物可以进行偶联反应,例如Suzuki-Miyaura偶联,以形成联芳基衍生物。
常用的试剂和条件
氧化: 高锰酸钾、过氧化氢、酸性或碱性条件。
还原: 硼氢化钠、氢化铝锂、无水条件。
取代: 卤化物、胺或硫醇等亲核试剂,合适的溶剂和催化剂。
偶联: 钯催化剂、硼酸衍生物,合适的溶剂,如四氢呋喃(THF)或二甲基甲酰胺(DMF)。
形成的主要产物
科学研究应用
N-[6-(吡啶-4-基)-4-(三氟甲基)嘧啶-2-基]甘氨酸在科学研究中有几个应用:
化学: 该化合物被用作合成更复杂分子的构件,以及配位化学中的配体。
生物学: 它被研究用于其潜在的生物活性,包括酶抑制和受体结合。
医学: 该化合物被研究用于其潜在的治疗应用,例如抗癌、抗病毒和抗炎活性。
工业: 它被用于开发新型材料、农用化学品和药物。
作用机制
N-[6-(吡啶-4-基)-4-(三氟甲基)嘧啶-2-基]甘氨酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以结合到酶的活性位点,抑制其活性,或与受体相互作用,调节其信号通路。三氟甲基增强了化合物的亲脂性,改善了其跨越细胞膜并到达细胞内靶标的能力。
相似化合物的比较
类似化合物
- N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺
- N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺
独特性
N-[6-(吡啶-4-基)-4-(三氟甲基)嘧啶-2-基]甘氨酸的独特性在于三氟甲基的存在,它赋予了独特的理化性质,例如增加的亲脂性和代谢稳定性。这使得该化合物在药物发现和开发中特别有价值,因为它可以增强潜在治疗剂的药代动力学和药效学特性。
属性
分子式 |
C12H9F3N4O2 |
|---|---|
分子量 |
298.22 g/mol |
IUPAC 名称 |
2-[[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(7-1-3-16-4-2-7)18-11(19-9)17-6-10(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19) |
InChI 键 |
VVUNLJZGUCGTPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


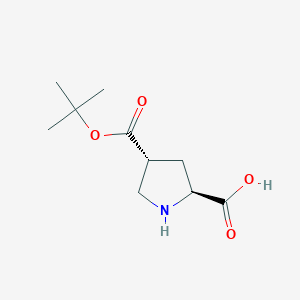
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)
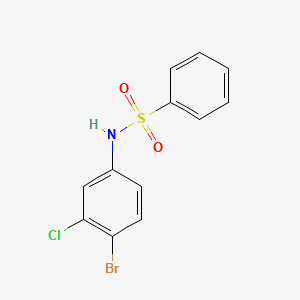

![2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
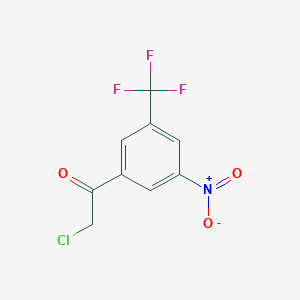
![N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12451267.png)
![1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B12451292.png)
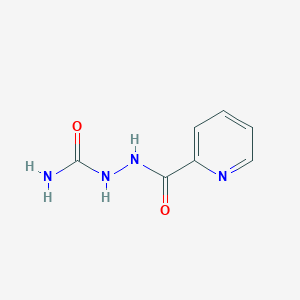
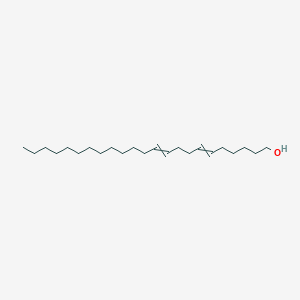
![2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12451314.png)
